![molecular formula C26H20ClN5O3 B2835967 3-chloro-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide CAS No. 1111016-67-1](/img/structure/B2835967.png)
3-chloro-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-chloro-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide” is a complex organic molecule. While there is limited information available specifically for this compound, it shares some similarities with 4-Chloro-N-(4-Methoxyphenyl)benzamide, which is a COX-1 inhibitor analgesic .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of various precursors . The significant activity of these compounds may be attributed to the presence of electron-withdrawing chlorine and electron-donating hydroxyl and methoxy substitution in the phenyl rings .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple aromatic rings and functional groups. It is related to other compounds such as 4-Chloro-N-(4-Methoxyphenyl)benzamide and 3-((4-chloro-N-(2-methoxyethyl)benzamido) .Chemical Reactions Analysis
The compound may undergo various chemical reactions, depending on the conditions. For example, benzyl esters can be removed by hydrogenolysis .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
1,2,4-oxadiazole derivatives have been synthesized and evaluated for their anticancer properties. For instance, compounds with a benzimidazole backbone and 1,3,4-oxadiazole derivatives have shown promising anticancer activities against various cancer cell lines, such as breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021). This suggests that the compound may also hold potential for anticancer research, given its structural similarity to these active compounds.
Antibacterial and Antimycobacterial Activities
Compounds featuring 1,2,4-oxadiazole rings have exhibited significant antibacterial and antimycobacterial activities. A study by Rai et al. (2009) presented novel oxadiazole derivatives that showed considerable antibacterial activity against various strains including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Rai et al., 2009). Additionally, new amide derivatives containing the 1,3,4-oxadiazole moiety have been synthesized and screened for antitubercular activities, demonstrating significant efficacy against Mycobacterium tuberculosis (Nayak et al., 2016). These findings indicate potential applications of the compound for developing antibacterial and antimycobacterial agents.
Antidiabetic and Anti-inflammatory Activities
Derivatives of 1,2,4-oxadiazole have been explored for their antidiabetic and anti-inflammatory effects. For instance, a series of dihydropyrimidine derivatives containing the 1,3,4-oxadiazole moiety were synthesized and evaluated for in vitro antidiabetic activity, showing promising results in an α-amylase inhibition assay (Lalpara et al., 2021). Furthermore, compounds with 1,3,4-oxadiazole derivatives have demonstrated significant anti-inflammatory activity, suggesting their utility in the development of new anti-inflammatory drugs (Puttaswamy et al., 2018).
Eigenschaften
IUPAC Name |
3-chloro-N-[4-[[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN5O3/c1-34-22-11-7-18(8-12-22)24-30-26(35-31-24)23-15-32(16-28-23)14-17-5-9-21(10-6-17)29-25(33)19-3-2-4-20(27)13-19/h2-13,15-16H,14H2,1H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOVIQKGENGXAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[(7-Oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)benzamide](/img/structure/B2835884.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one](/img/structure/B2835885.png)

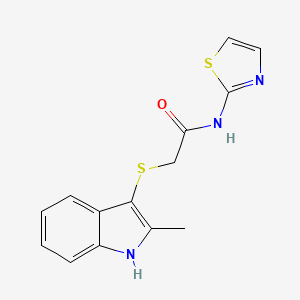

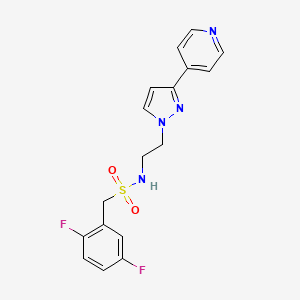

![N~1~,N~3~-bis(2-chlorophenyl)-2-[(methoxyimino)methyl]malonamide](/img/structure/B2835898.png)
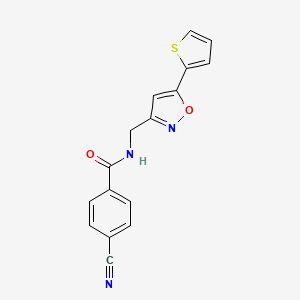
![2-[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2835900.png)
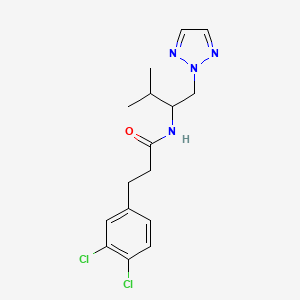
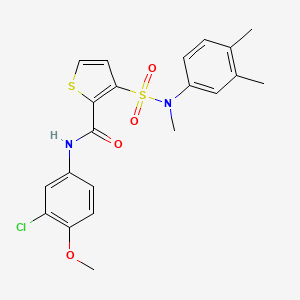
![N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2835905.png)
![N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2835906.png)